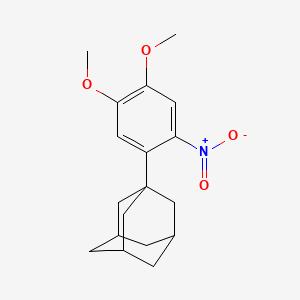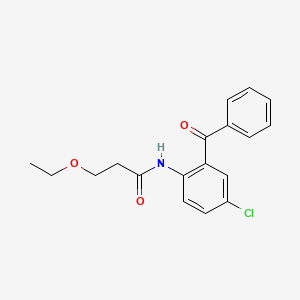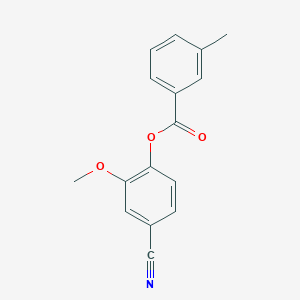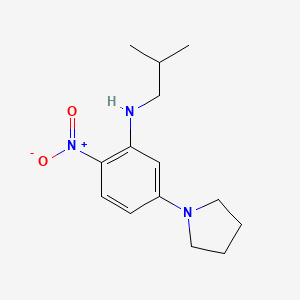
1-(4,5-dimethoxy-2-nitrophenyl)adamantane
Vue d'ensemble
Description
1-(4,5-dimethoxy-2-nitrophenyl)adamantane, also known as DANI, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the family of adamantane derivatives, which are known for their unique structural and chemical properties.
Applications De Recherche Scientifique
1-(4,5-dimethoxy-2-nitrophenyl)adamantane has been studied extensively for its potential applications in scientific research. One of the most promising applications of 1-(4,5-dimethoxy-2-nitrophenyl)adamantane is in the field of neuroscience. 1-(4,5-dimethoxy-2-nitrophenyl)adamantane has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(4,5-dimethoxy-2-nitrophenyl)adamantane has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
Mécanisme D'action
The exact mechanism of action of 1-(4,5-dimethoxy-2-nitrophenyl)adamantane is not fully understood. However, it is believed that 1-(4,5-dimethoxy-2-nitrophenyl)adamantane exerts its effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-(4,5-dimethoxy-2-nitrophenyl)adamantane has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(4,5-dimethoxy-2-nitrophenyl)adamantane has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(4,5-dimethoxy-2-nitrophenyl)adamantane has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. Additionally, 1-(4,5-dimethoxy-2-nitrophenyl)adamantane has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4,5-dimethoxy-2-nitrophenyl)adamantane is its potential applications in scientific research. However, there are also some limitations to using 1-(4,5-dimethoxy-2-nitrophenyl)adamantane in lab experiments. For example, 1-(4,5-dimethoxy-2-nitrophenyl)adamantane is a relatively new compound and there is still much that is not known about its properties and effects. Additionally, the synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)adamantane is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research on 1-(4,5-dimethoxy-2-nitrophenyl)adamantane. One area of interest is the development of new and improved synthesis methods for 1-(4,5-dimethoxy-2-nitrophenyl)adamantane. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4,5-dimethoxy-2-nitrophenyl)adamantane and its potential applications in the treatment of neurodegenerative diseases and epilepsy. Finally, more research is needed to explore the potential applications of 1-(4,5-dimethoxy-2-nitrophenyl)adamantane in other areas of scientific research, such as cancer research and drug discovery.
Conclusion:
In conclusion, 1-(4,5-dimethoxy-2-nitrophenyl)adamantane is a chemical compound that has shown promise for its potential applications in scientific research. While there is still much that is not known about this compound, its unique structural and chemical properties make it an interesting area of study for researchers in a variety of fields. With further research, 1-(4,5-dimethoxy-2-nitrophenyl)adamantane may prove to be a valuable tool for understanding and treating a variety of neurological and other diseases.
Propriétés
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-22-16-6-14(15(19(20)21)7-17(16)23-2)18-8-11-3-12(9-18)5-13(4-11)10-18/h6-7,11-13H,3-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALAQSZEGLFMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dimethoxy-2-nitrophenyl)adamantane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide](/img/structure/B4193912.png)

![2-methyl-5-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}methyl)-4-pyrimidinamine](/img/structure/B4193939.png)

![3-(2-chlorophenyl)-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4193963.png)

![2-[(benzylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4193979.png)
![2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone](/img/structure/B4193985.png)
![2-{2-[(2,4-dichlorophenyl)amino]-2-oxoethoxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4193991.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4193998.png)

![4-{[benzyl(methyl)amino]sulfonyl}-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4194014.png)
![5-bromo-N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4194028.png)
![3-[(4-phenyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4194036.png)